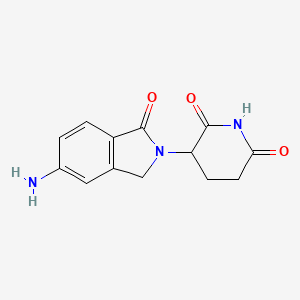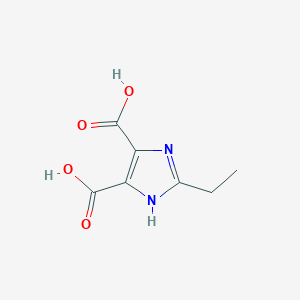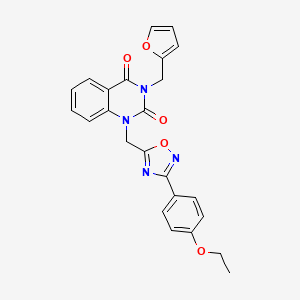![molecular formula C15H22N6OS B2825802 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 946210-94-2](/img/structure/B2825802.png)
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a synthetic compound of interest within the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves a multi-step process starting with commercially available starting materials. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
Attachment of the methylthio group through methylation reactions.
Final attachment of the propionamide side chain under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as flow chemistry, which allows for continuous production, may be employed to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify its functional groups, potentially enhancing its biological activity.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various substituents, altering its properties and applications.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: : Alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The reactions typically yield derivatives of the parent compound with altered functional groups, which can be further evaluated for their properties and applications.
科学研究应用
Chemistry
In chemistry, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is studied for its potential as a scaffold for the development of new catalysts and as a building block for complex molecular architectures.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug discovery, particularly in the areas of oncology and infectious diseases.
Industry
Industrial applications include the development of new materials with specific chemical properties, such as polymers and coatings, where the compound’s unique structure can impart desired characteristics.
作用机制
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can interact with key biological pathways, modulating their activity and leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
N-(2-(6-chloro-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
N-(2-(6-methoxy-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Uniqueness
The presence of the methylthio group and the pyrrolidin-1-yl substituent distinguishes N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide from its analogs. These groups confer unique chemical properties and potential biological activity, making this compound a valuable subject for further study and application.
属性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-3-12(22)16-6-9-21-14-11(10-17-21)13(18-15(19-14)23-2)20-7-4-5-8-20/h10H,3-9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXRFKOXWXSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B2825720.png)


![Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2825724.png)


![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)





![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

